3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, pyrrolidine, and oxazolidine rings within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2,5-dimethylfuran-3-carbonyl chloride: This can be achieved by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring can be introduced by reacting the 2,5-dimethylfuran-3-carbonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Formation of the oxazolidine-2,4-dione ring: The final step involves the cyclization of the intermediate product with an appropriate reagent, such as ethyl chloroformate, under controlled conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the carbonyl group.
Scientific Research Applications
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The furan and pyrrolidine rings contribute to its binding affinity and specificity, while the oxazolidine-2,4-dione ring may play a role in its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole: Similar in structure but with a trifluoromethyl group and an oxadiazole ring instead of the oxazolidine-2,4-dione ring.
2,5-dimethylfuran-3-carbonyl derivatives: Compounds with similar furan-based structures but different functional groups attached to the carbonyl carbon.
Uniqueness
The uniqueness of 3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione lies in its combination of the furan, pyrrolidine, and oxazolidine-2,4-dione rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-11(9(2)21-8)13(18)15-4-3-10(6-15)16-12(17)7-20-14(16)19/h5,10H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNGZWDTDBSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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